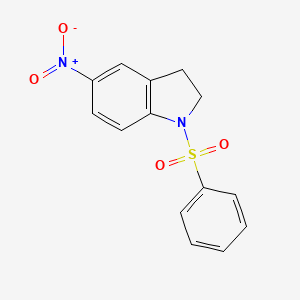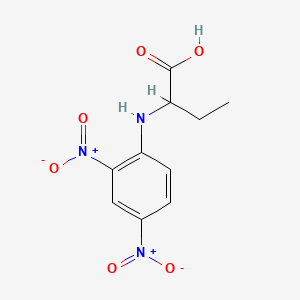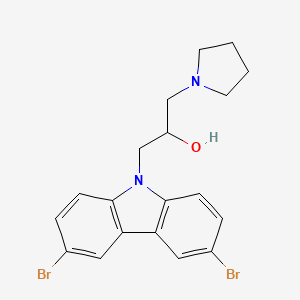![molecular formula C12H15FN2 B1620942 2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane CAS No. 769099-80-1](/img/structure/B1620942.png)
2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane
Vue d'ensemble
Description
“2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane” is a compound with the empirical formula C11H13FN2. It is a chiral catalyst and ligand . The compound is also known as “(1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide” with a molecular weight of 273.14 .
Synthesis Analysis
The synthesis of similar compounds, such as (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives, has been achieved through an epimerization–lactamization cascade reaction . This process involves the use of functionalized (2S,4R)-4-aminoproline methyl esters, which undergo 2-epimerization under basic conditions, followed by an intramolecular aminolysis .Applications De Recherche Scientifique
Antibacterial Applications
One notable application of this compound is in the development of new antibacterial agents. A study highlighted the synthesis and evaluation of a series of novel 6-fluoro-7-diazabicycloalkylquinolonecarboxylic acids, including variations with a 2,5-diazabicyclo[2.2.1]heptane side chain, for their antibacterial activity against important veterinary pathogenic bacteria. These compounds, including danofloxacin (Advocin), demonstrated significant in vitro and in vivo antibacterial potency, leading to its selection as a therapeutic agent for veterinary medicine (McGuirk et al., 1992).
Neurological Receptor Affinity
Another research avenue involves the exploration of 2,5-diazabicyclo[2.2.1]heptane derivatives for their affinity towards neuronal nicotinic receptors (nAChRs). A study synthesized a small library of 3-substituted-3,6-diazabicyclo[3.1.1]heptanes and evaluated their affinity on nAChRs. The findings revealed that certain compounds exhibited selective partial agonist activity for the α4β2 nAChR subtype, providing insights into ligand-receptor interactions and potential neurological applications (Murineddu et al., 2019).
Analgesic Agents
The compound's framework has also been explored for its potential in non-narcotic analgesic agent development. A series of 1-aryl-3-azabicyclo[3.1.0]hexanes synthesized through hydride reduction demonstrated significant analgesic potency, with one derivative, bicifadine, showing promising clinical trial results for pain management without narcotic side effects. This research underscores the potential of 2,5-diazabicyclo[2.2.1]heptane derivatives in creating new analgesic medications (Epstein et al., 1981).
Antineoplastic Activity
Furthermore, derivatives of this compound have been evaluated for their antineoplastic (anti-cancer) activity. The derivative 1,4-bis(2'-chloroethyl)-1,4-diazabicyclo[2.2.1]heptane dication showed remarkable activity against various tumor systems, including murine P-388 lymphocytic leukemia and colon 26 tumors. This research highlights the compound's potential in cancer chemotherapy, offering a new approach to anticancer drug design (Pettit et al., 1979).
Propriétés
IUPAC Name |
2-[(4-fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2/c13-10-3-1-9(2-4-10)7-15-8-11-5-12(15)6-14-11/h1-4,11-12,14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCPIKSQKAHVNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN2CC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375406 | |
| Record name | 2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane | |
CAS RN |
769099-80-1 | |
| Record name | 2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 769099-80-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride](/img/structure/B1620859.png)

![4-[(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)amino]-4-oxobutanoic acid](/img/structure/B1620862.png)


![3-[(Benzyloxy)carbonyl]-2-oxoimidazolidine-4-carboxylic acid hydrate](/img/structure/B1620865.png)

![[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol](/img/structure/B1620870.png)





